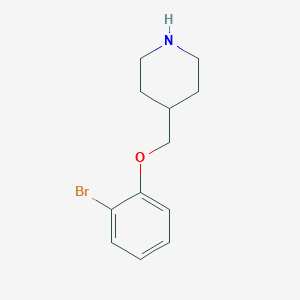

4-(2-Bromophenoxymethyl)piperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(2-bromophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVWTSVLVUKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(2-Bromophenoxymethyl)piperidine CAS 63614-89-1 properties

An In-depth Technical Guide to 4-(2-Bromophenoxymethyl)piperidine (CAS 63614-89-1)

Introduction: A Versatile Scaffold in Modern Drug Discovery

4-(2-Bromophenoxymethyl)piperidine is a heterocyclic organic compound featuring a central piperidine ring linked to a 2-bromophenoxy group via a methylene ether bridge. The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules targeting conditions ranging from central nervous system disorders to cancer.[1][2] The significance of this particular molecule lies in its dual functionality. The piperidine ring provides a basic nitrogen atom, which can be crucial for modulating physicochemical properties like solubility and for forming key interactions with biological targets.[2][3] Simultaneously, the 2-bromophenyl group serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions, thereby granting access to a diverse chemical space for structure-activity relationship (SAR) studies. This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, reactivity profile, and its applications for researchers and professionals in drug development.

Core Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures. The molecule's character is defined by the basicity of the piperidine nitrogen and the lipophilicity imparted by the bromophenyl group.

| Property | Predicted Value / Characteristic |

| IUPAC Name | 4-((2-bromophenoxy)methyl)piperidine |

| CAS Number | 63614-89-1 |

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 270.17 g/mol |

| Appearance | Likely an off-white to pale yellow solid or a viscous oil at room temperature. |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). Low solubility in water is anticipated. |

| pKa (Predicted) | The piperidine nitrogen is expected to have a pKa in the range of 9-11, typical for secondary amines, making it basic under physiological conditions. |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Protect from light and moisture. |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-2.2!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.9!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-2.2!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C6 [label="C", pos="0,-4.4!", fontcolor="#202124"]; O1 [label="O", pos="-1.2,-5.1!", fontcolor="#EA4335"]; C7 [label="C", pos="-1.2,-6.6!", fontcolor="#202124"]; C8 [label="C", pos="-2.4,-7.3!", fontcolor="#202124"]; C9 [label="C", pos="-2.4,-8.8!", fontcolor="#202124"]; C10 [label="C", pos="-1.2,-9.5!", fontcolor="#202124"]; C11 [label="C", pos="0,-8.8!", fontcolor="#202124"]; C12 [label="C", pos="0,-7.3!", fontcolor="#202124"]; Br1 [label="Br", pos="1.5,-6.6!", fontcolor="#34A853", fontsize=16]; H1 [label="H", pos="0,0.8!", fontcolor="#5F6368"]; // Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C6; C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C12 -- Br1; N1 -- H1;

}

Caption: Molecular Structure of 4-(2-Bromophenoxymethyl)piperidine.

Synthesis and Mechanistic Rationale

The most direct and reliable method for synthesizing 4-(2-Bromophenoxymethyl)piperidine is via a Williamson ether synthesis. This reaction joins an alkoxide with a primary alkyl halide. In this context, the phenoxide of 2-bromophenol acts as the nucleophile, displacing a leaving group on a 4-(halomethyl)piperidine scaffold. To ensure the piperidine nitrogen does not compete as a nucleophile, it must first be protected.

Experimental Protocol: A Two-Step Synthesis

Step 1: Preparation of N-Boc-4-(hydroxymethyl)piperidine This step assumes the starting material is commercially available N-Boc-4-piperidinemethanol. If starting from 4-piperidinemethanol, protection is the first step.

Step 2: Williamson Ether Synthesis

-

Deprotonation of Phenol: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-bromophenol (1.0 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Causality: Sodium hydride is a non-nucleophilic strong base that irreversibly deprotonates the phenol to form the sodium phenoxide. This significantly increases the nucleophilicity of the oxygen, which is essential for the subsequent SN2 reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

-

Nucleophilic Attack: To the resulting phenoxide solution, add a solution of a suitable electrophile, such as N-Boc-4-(tosyloxymethyl)piperidine or N-Boc-4-(chloromethyl)piperidine (1.0 eq), dissolved in the same solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Causality: The tosylate is an excellent leaving group, facilitating the SN2 displacement by the phenoxide. The Boc (tert-Butoxycarbonyl) group protects the piperidine nitrogen, preventing it from acting as a nucleophile and avoiding the formation of a quaternary ammonium salt side product.

-

-

Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Piperidine Nitrogen

-

Acidolysis: Dissolve the purified N-Boc protected intermediate in a solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

-

Reaction and Isolation: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the solvent under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, neutralize the salt with a base like aqueous sodium bicarbonate (NaHCO₃) and extract with an organic solvent.

Caption: Two-step synthesis workflow for the target compound.

Reactivity and Spectroscopic Analysis

The chemical behavior of 4-(2-Bromophenoxymethyl)piperidine is governed by its three key functional domains:

-

Piperidine Nitrogen: As a secondary amine, this site is both basic and nucleophilic. It will readily react with acids to form ammonium salts and can be acylated, alkylated, or used in reductive amination protocols.

-

Aryl Bromide: The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon (e.g., Suzuki, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, making it an excellent intermediate for library synthesis.

-

Ether Linkage: The phenoxymethyl ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).

Spectroscopic Confirmation (Predicted)

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons (around 6.8-7.6 ppm), the methylene protons of the -OCH₂- bridge (a singlet or doublet around 4.0 ppm), and complex multiplets for the piperidine ring protons (typically between 1.5-3.5 ppm). The N-H proton would appear as a broad singlet.

-

¹³C NMR: The spectrum would display signals for the six aromatic carbons (two of which are quaternary), the methylene bridge carbon (~70 ppm), and the five distinct carbons of the piperidine ring.

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 270.17 and 272.17 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Applications in Medicinal Chemistry

The piperidine ring is a cornerstone of neuropharmacology and beyond.[5][6] Derivatives of this scaffold are investigated for a multitude of biological targets.

-

CNS Receptor Ligands: Piperidine-based structures are frequently found in ligands for dopamine, serotonin, and opioid receptors. For instance, novel 4,4-difluoropiperidine ethers have been developed as potent dopamine D4 receptor antagonists.[7] The scaffold of 4-(2-Bromophenoxymethyl)piperidine is well-suited for exploring such targets.

-

Enzyme Inhibitors: The piperidine nitrogen can form critical hydrogen bonds or ionic interactions within enzyme active sites. Piperidine derivatives have been successfully designed as anticholinesterase agents for potential use in Alzheimer's disease therapy.[8]

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as an ideal fragment or building block. The piperidine end can be used to optimize solubility and engage with specific pockets of a target protein, while the bromophenyl end acts as a vector for growing the molecule to achieve higher potency and selectivity.

Safety and Handling

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[4][9] Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been fully investigated. Similar brominated aromatic compounds and piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Assume the compound is hazardous and handle with appropriate care.

-

Fire Safety: Not considered a significant fire risk, but containers may burn in a fire, potentially emitting toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[9]

-

Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.

References

- Apollo Scientific. (2022, May 16).

- Sigma-Aldrich. (2025, September 23).

- Chemsrc. 4-(2-Bromophenoxymethyl)-piperidin | CAS#:63614-89-1.

- Tokyo Chemical Industry. (2025, March 6).

- Key Organics. (2017, December 1). Safety Data Sheet: 4-(4-Bromophenoxy)piperidine hydrochloride.

- AFG Bioscience. (2016, April 1).

- Ningbo Inno Pharmchem Co., Ltd.

- ChemicalBook. 4-(4'-Bromophenyl)piperidine synthesis.

- International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.

- Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine.

- MolCore. 916889-48-0 | 4-(2-Bromophenoxy)piperidine hydrochloride.

- Supplemental Data. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.

- The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

- MDPI.

- ChemicalBook. Piperidine(110-89-4) 1H NMR.

- International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- ChemRxiv. (2025, February 19). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.

- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- Pharmaceutical Fronts. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.

- ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

- National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. keyorganics.net [keyorganics.net]

- 5. nbinno.com [nbinno.com]

- 6. ijnrd.org [ijnrd.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ijpsi.org [ijpsi.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

molecular weight and formula of 4-(2-Bromophenoxymethyl)piperidine

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

4-(2-Bromophenoxymethyl)piperidine is a specialized heterocyclic building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly those targeting serotonergic (5-HT) and dopaminergic systems. Characterized by a piperidine ring linked via a methylene ether spacer to an ortho-brominated phenyl ring, this scaffold serves as a critical pharmacophore for optimizing binding affinity through hydrophobic interactions and pi-stacking.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards, designed to support high-fidelity research and development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | 4-[(2-Bromophenoxy)methyl]piperidine |

| Common Name | 4-(2-Bromophenoxymethyl)piperidine |

| CAS Number (Free Base) | 63614-89-1 |

| CAS Number (HCl Salt) | 1185297-33-9 |

| MDL Number | MFCD09839421 |

| SMILES | C1CNCCC1COc2ccccc2Br |

| InChIKey | OJLGKAQDJPNIJO-UHFFFAOYSA-N |

Molecular Data

| Parameter | Free Base | Hydrochloride Salt |

| Chemical Formula | C₁₂H₁₆BrNO | C₁₂H₁₇BrClNO |

| Molecular Weight | 270.17 g/mol | 306.63 g/mol |

| Monoisotopic Mass | 269.04 g/mol | 305.02 g/mol |

| Appearance | Viscous oil or low-melting solid | White to off-white crystalline solid |

| Solubility | DCM, MeOH, DMSO | Water (>10 mg/mL), DMSO, MeOH |

| pKa (Calculated) | ~9.8 (Piperidine NH) | N/A |

Synthetic Methodology

The synthesis of 4-(2-Bromophenoxymethyl)piperidine typically proceeds through a convergent strategy involving the coupling of a protected piperidine linker with 2-bromophenol. Two primary routes are validated for research and scale-up.

Route A: Nucleophilic Substitution (Preferred for Scale)

This route utilizes N-Boc-4-(bromomethyl)piperidine and 2-bromophenol under basic conditions. It is preferred for gram-scale synthesis due to higher atom economy compared to Mitsunobu conditions.

Protocol:

-

Reagents: 2-Bromophenol (1.0 eq), N-Boc-4-(bromomethyl)piperidine (1.1 eq), K₂CO₃ (2.5 eq), KI (0.1 eq, catalyst).

-

Solvent: DMF or Acetonitrile (Anhydrous).

-

Conditions: Heat at 60–80°C for 12–16 hours.

-

Deprotection: Treat the intermediate (tert-butyl 4-((2-bromophenoxy)methyl)piperidine-1-carboxylate, CAS 2288709-83-9) with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C to RT.

Route B: Mitsunobu Coupling (Versatile for Analogs)

Ideal for rapid library generation where the alcohol precursor (N-Boc-4-hydroxymethylpiperidine) is more readily available.

Protocol:

-

Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), 2-Bromophenol (1.0 eq), PPh₃ (1.2 eq).

-

Activator: DEAD or DIAD (1.2 eq) added dropwise at 0°C.

-

Solvent: THF (Anhydrous).

-

Mechanism: Activation of the alcohol by the phosphine-azodicarboxylate adduct followed by Sₙ2 displacement by the phenol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Convergent synthesis workflow for the production of the target piperidine ether.

Analytical Characterization

To ensure the integrity of the compound for biological testing, the following spectral characteristics must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region (6.8 – 7.6 ppm): Four distinct signals corresponding to the 1,2-disubstituted benzene ring.

-

δ ~7.55 (dd, 1H, H-3, ortho to Br)

-

δ ~7.30 (td, 1H, H-5)

-

δ ~7.05 (dd, 1H, H-6, ortho to ether)

-

δ ~6.90 (td, 1H, H-4)

-

-

Ether Linker:

-

δ 3.90 – 4.00 (d, 2H, -CH ₂-O-). This doublet collapses to a singlet if the piperidine C4-H coupling is weak or decoupled.

-

-

Piperidine Ring:

-

δ 3.00 – 3.30 (m, 2H, equatorial N-CH ).

-

δ 2.50 – 2.70 (m, 2H, axial N-CH ).

-

δ 1.80 – 2.00 (m, 1H, C4-H ).

-

δ 1.10 – 1.80 (m, 4H, C3/C5-H ₂).

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass (M+H)⁺:

-

⁷⁹Br Isotopologue: 270.05

-

⁸¹Br Isotopologue: 272.05

-

Pattern: Characteristic 1:1 doublet ratio indicating the presence of a single bromine atom.

-

Applications in Drug Discovery

This molecule functions as a "privileged structure," a molecular framework capable of providing ligands for diverse receptors.[1]

Target Classes

-

Serotonin Receptors (5-HT): The 4-substituted piperidine linked to an aryl group is a classic pharmacophore for 5-HT₂A and 5-HT₇ antagonists. The bromine atom provides a handle for halogen bonding or further cross-coupling (Suzuki-Miyaura) to expand the library.

-

Sigma Receptors (σ₁/σ₂): The basic nitrogen of the piperidine and the lipophilic bromophenyl group fit the canonical pharmacophore for Sigma-1 receptor ligands, often investigated for neuroprotective properties.

-

Kinase Inhibitors: Used as a solvent-exposed tail group to improve solubility and pharmacokinetic properties of ATP-competitive inhibitors.

Structural Logic Diagram

The following graph illustrates how this scaffold connects to broader medicinal chemistry campaigns.

Figure 2: Medicinal chemistry utility and derivatization potential of the scaffold.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling: The free base is an amine and may absorb CO₂ from the air; store under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic.

-

Incompatibility: Strong oxidizing agents.

-

Disposal: Halogenated organic waste streams.

References

-

Sigma-Aldrich. 4-(2-Bromophenoxymethyl)piperidine Product Specification. Retrieved from

-

ChemSRC. tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate (Precursor CAS 2288709-83-9). Retrieved from

-

PubChem. Compound Summary: 4-(2-Bromophenoxymethyl)piperidine.[2] Retrieved from

-

MolCore. 4-(2-Bromophenoxy)piperidine hydrochloride (Structural Analog Reference). Retrieved from

Sources

Introduction: The Synergy of Piperidine and Ether Moieties in Drug Design

An In-Depth Technical Guide to Piperidine-Based Ether Scaffolds for Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in medicinal chemistry, forming the structural core of countless pharmaceuticals and natural products.[1][2] Its prevalence stems from a unique combination of advantageous physicochemical properties: a basic nitrogen atom that can be protonated at physiological pH to enhance aqueous solubility, and a conformationally flexible yet stable six-membered ring that serves as a three-dimensional scaffold to orient pharmacophoric elements in precise spatial arrangements.[3][4][5] When this privileged heterocycle is combined with an ether linkage, the resulting scaffold offers medicinal chemists a powerful and versatile platform for drug discovery. The ether group, while seemingly simple, provides a stable, chemically robust linker that can modulate lipophilicity, introduce hydrogen bond accepting capabilities, and subtly influence the conformational preferences of the piperidine ring, thereby fine-tuning a molecule's interaction with its biological target.

This guide provides a comprehensive overview of piperidine-based ether scaffolds, intended for researchers and drug development professionals. It will delve into the fundamental principles of their design, common and advanced synthetic strategies, key therapeutic applications, and critical safety considerations, providing both theoretical understanding and practical, field-proven insights.

Part 1: The Piperidine Core - A Privileged Scaffold

The utility of the piperidine ring in drug design is deeply rooted in its structural and conformational properties. Understanding these fundamentals is critical to rationally designing novel therapeutics.

Physicochemical Properties and Conformational Analysis

The piperidine ring typically adopts a low-energy chair conformation, similar to cyclohexane. Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two states has profound implications for biological activity. The equatorial position is generally more sterically favorable for larger substituents.[6][7] The orientation of substituents dictates the three-dimensional presentation of pharmacophoric groups to a target receptor or enzyme, making conformational control a cornerstone of rational drug design.

The nitrogen atom's basicity (typical pKa ~11.2) ensures that the piperidine ring is often protonated under physiological conditions, which can be crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket and enhancing water solubility.[8]

Fluorination of the piperidine ring is an increasingly common strategy to modulate its conformational behavior and metabolic stability. The introduction of fluorine can create stabilizing hyperconjugative and charge-dipole interactions that may favor a specific conformation, such as an axial orientation, which can be exploited to lock the molecule into a more bioactive shape.[7][9]

Caption: Key properties of the piperidine ring and ether linkage.

Part 2: Synthesis of Piperidine-Based Ether Scaffolds

The construction of piperidine-based ethers can be approached from several angles, depending on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Key Synthetic Strategies

-

Williamson Ether Synthesis: This is the most direct and widely used method. It involves the deprotonation of a piperidinol precursor with a suitable base (e.g., NaH, KOtBu) to form an alkoxide, which then displaces a leaving group (e.g., halide, tosylate) on an alkyl electrophile in an S(_N)2 reaction. The choice of a non-nucleophilic base is critical to prevent competition with the desired alkylation reaction.

-

Reductive Amination: This strategy builds the piperidine ring itself. For instance, a [5+1] annulation can be achieved through the reductive amination of a difunctionalized five-carbon unit with an amine, which can subsequently be elaborated to include the ether moiety.[1]

-

Asymmetric Hydrogenation: To access enantiomerically pure scaffolds, a powerful technique is the catalytic asymmetric hydrogenation of substituted pyridine precursors. Activation of the pyridine as a pyridinium salt followed by hydrogenation with a chiral catalyst (often based on Iridium or Rhodium) can yield highly enantioenriched piperidines.[10]

-

Chemo-enzymatic Dearomatization: This modern approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity. For example, activated pyridines can be converted to N-substituted tetrahydropyridines, which are then stereoselectively reduced by an ene-imine reductase enzyme to afford chiral piperidines.[11]

Caption: Workflow for a Williamson Ether Synthesis protocol.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-methoxypiperidine

This protocol describes a representative Williamson ether synthesis.

Materials:

-

1-Benzylpiperidin-4-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH(_3)I)

-

Saturated aqueous ammonium chloride (NH(_4)Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-benzylpiperidin-4-ol (1.0 eq). Dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding the base slowly at a reduced temperature controls the exothermic reaction and hydrogen gas evolution.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide should be complete.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via syringe. Causality Note: The excess electrophile ensures the complete consumption of the nucleophilic alkoxide.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl at 0 °C. Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 1-benzyl-4-methoxypiperidine. The structure and purity should be confirmed by

H NMR,

Part 3: Medicinal Chemistry Applications & SAR

Piperidine-based ethers are key pharmacophores across multiple therapeutic areas. Their structural features allow for potent and selective modulation of various biological targets.

Muscarinic Receptor Antagonists

This scaffold is prominent in the design of muscarinic receptor antagonists, particularly for the M2 subtype, which is a target for cognitive disorders like Alzheimer's disease.[12] Structure-activity relationship (SAR) studies have shown that the ether linkage serves as a key spacer element, and the nature of the substituent on the ether oxygen can drastically affect potency and selectivity.[13] For instance, in certain diphenylsulfone series, piperidine analogs showed a distinct and more favorable SAR profile compared to their piperazine counterparts, leading to compounds with high M2 selectivity.[12]

Opioid Receptor Modulators

In the field of analgesics, piperidine-based structures are central to many opioid receptor modulators.[14][15] The substitution pattern on both the piperidine ring and the ether (or analogous) linkage can determine whether a compound acts as an agonist, antagonist, or has a mixed profile.[14][16] For example, in a series of 4-substituted piperidines, modifying the length and flexibility of a side chain attached to a phenolic component dramatically improved binding affinity at both mu (MOR) and delta (DOR) opioid receptors.[14]

Managing hERG Channel Inhibition

A critical aspect of drug design involving basic amines like piperidine is managing the risk of inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[17][18] The basic nitrogen of the piperidine is often a primary culprit in hERG binding.[19] Medicinal chemists employ several strategies to mitigate this risk:

-

pKa Modulation: Introducing electron-withdrawing groups near the nitrogen can lower its basicity, reducing the interaction with the hERG channel.

-

Reducing Lipophilicity: hERG binding is often associated with high lipophilicity. Replacing lipophilic groups with more polar ones, such as an ether or alcohol, can disrupt the key interactions within the channel's binding site.[20]

-

Introducing Steric Hindrance: Placing bulky groups near the basic nitrogen can sterically block access to the hERG channel pore.

Caption: Strategies to mitigate hERG liability in piperidine scaffolds.

| Modification | Target | Effect on Potency | Effect on hERG IC(_50) | Rationale |

| Replace alkyl chain with polar ether | CCR5 | Maintained | Increased >10x | Reduces lipophilicity, disrupting key hydrophobic interactions in the hERG channel.[21] |

| Introduce F-atoms to piperidine ring | M5 Antagonist | Maintained/Improved | Increased | Lowers pKa of the piperidine nitrogen, weakening the ionic interaction with the hERG channel.[22] |

| Change piperidine to piperazine | ATX Inhibitor | Maintained | Increased | Significantly lowers the pKa of the basic nitrogen center.[23] |

| Add hydroxyl group to substituent | Renin Inhibitor | Improved | Increased | Increases polarity and introduces a hydrogen bond donor, improving the overall physicochemical profile.[24] |

Part 4: Bioisosteric Replacement and Advanced Concepts

While the piperidine ring is highly effective, it is not always optimal. Metabolic instability, particularly at the carbons alpha to the nitrogen, or undesirable physicochemical properties can necessitate its replacement.[25]

Common Bioisosteres for the Piperidine Ring:

-

Morpholine: The inclusion of an oxygen atom increases polarity and can reduce metabolic degradation at the adjacent position, while also potentially lowering the nitrogen's pKa.

-

Spirocyclic Systems: Azaspiro[3.3]heptanes have emerged as excellent piperidine mimics. They maintain a similar nitrogen basicity and three-dimensional exit vector for substituents but can offer improved metabolic stability and novel intellectual property.[8][25]

-

Bridged Piperidines: Bicyclic structures can serve as rigid phenyl bioisosteres, offering improved solubility and lipophilicity compared to their aromatic counterparts.[26]

The ether linkage itself can also be replaced. Bioisosteres such as 1,2,4-oxadiazoles can mimic the hydrogen bonding and spatial properties of an ester or ether but are resistant to hydrolysis by esterases, improving metabolic stability.[27]

Conclusion

Piperidine-based ether scaffolds represent a truly privileged structural class in medicinal chemistry. The combination of the piperidine's versatile three-dimensional framework and the ether's robust and modulatory linking capability provides a platform for developing potent, selective, and safe therapeutics. A thorough understanding of the underlying principles of conformational analysis, strategic synthesis, and target-specific SAR—particularly with respect to managing hERG liability—is essential for any scientist working in drug discovery. As synthetic methodologies become more advanced, particularly in the realm of asymmetric synthesis, the ability to precisely craft novel piperidine ether structures will continue to drive the discovery of next-generation medicines.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Anisimova, O. S., & Pentin, Y. A. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]

-

Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(46), 14433-14437. [Link]

-

Abdel-Maksoud, M. S. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]

-

Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652. [Link]

-

Adam, L., et al. (2002). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(20), 2851-2854. [Link]

-

Ito, H., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2209-2212. [Link]

-

Kumar, P. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

-

Sharma, H., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Upreti, M., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128915. [Link]

-

Jeyaraman, R., & Avila, S. (1982). Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol. The Journal of Organic Chemistry, 47(20), 4021-4024. [Link]

-

Cambridge MedChem Consulting. (n.d.). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Gelis, C., et al. (2017). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

Touaibia, M., et al. (2023). Ester bioisosterism in 3,4‐disubstituted piperidine compounds. ResearchGate. [Link]

-

Wang, Y., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cancer Biology & Therapy, 14(5), 450-457. [Link]

-

Reddy, G. S., & Kumar, P. A. (2011). A new asymmetric synthetic route to substituted piperidines. ResearchGate. [Link]

-

Weintraub, P. M., et al. (1998). Asymmetric routes to substituted piperidines. Tetrahedron, 54(31), 8857-8908. [Link]

-

Stepan, A. F., et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8098. [Link]

-

Wang, Y., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cancer Biology & Therapy, 14(5), 450-457. [Link]

-

Skerlj, R., et al. (2012). Novel 4,4-Disubstituted Piperidine-Based C–C Chemokine Receptor-5 Inhibitors with High Potency against Human Immunodeficiency Virus-1 and an Improved human Ether-a-go-go Related Gene (hERG) Profile. Journal of Medicinal Chemistry, 55(20), 8766-8779. [Link]

-

Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(45), 20633-20641. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

-

de Lucas, A. I., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 543-552. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8098. [Link]

-

Wang, Y., et al. (2005). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 48(20), 6189-6192. [Link]

-

Le, T. M., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(5), 203-207. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]

-

Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. OmicsDI. [Link]

-

Kormos, C. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140-3147. [Link]

-

Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]

-

Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar. [Link]

-

Birdsall, N. J. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Pharmacology & Therapeutics, 90(2-3), 89-122. [Link]

-

Spencer, J., et al. (2024). in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry. [Link]

-

Birdsall, N. J. M., et al. (n.d.). Muscarinic acetylcholine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S-EPMC3919453 - Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. - OmicsDI [omicsdi.org]

- 16. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. baranlab.org [baranlab.org]

- 20. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. thieme-connect.com [thieme-connect.com]

- 25. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 26. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Optimized Williamson Ether Synthesis Protocol for Bromophenoxy Piperidines

Application Note AN-2026-BP

Abstract & Strategic Overview

The synthesis of bromophenoxy piperidines represents a critical structural motif in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and serotonin reuptake inhibitors. The presence of the bromine atom on the phenoxy ring serves as a versatile handle for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

While the Williamson ether synthesis is a foundational organic transformation (

-

Method A (Primary Displacement): Synthesis of Bromophenoxy-alkyl-piperidines via a propyl/ethyl linker. This is a high-reliability, robust protocol suitable for scale-up.

-

Method B (Secondary Displacement): Synthesis of 4-(Bromophenoxy)piperidines (direct ether linkage). This is a challenging transformation prone to E2 elimination; this protocol utilizes Cesium Carbonate (

) and mesylate activation to maximize the

Critical Parameter Analysis

Success in these protocols relies on controlling three variables to favor substitution (

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | Phenols ( | |

| Solvent System | DMF or Acetonitrile (MeCN) | Polar aprotic solvents are mandatory to solvate the cation ( |

| Leaving Group | Iodide (in situ) or Mesylate | For alkyl chlorides, adding catalytic KI (Finkelstein conditions) generates a transient, highly reactive alkyl iodide. For secondary alcohols (Method B), converting to a Mesylate (OMs) is superior to halides as it is a potent leaving group that can be formed under mild conditions. |

Method A: Synthesis of Bromophenoxy-alkyl-piperidines

Target: 1-(3-(4-bromophenoxy)propyl)piperidine

Mechanism: Classical

Reaction Scheme

This route involves the nucleophilic attack of 4-bromophenoxide on 1-(3-chloropropyl)piperidine.

Materials & Reagents[1][2]

-

Nucleophile: 4-Bromophenol (1.0 equiv)

-

Electrophile: 1-(3-chloropropyl)piperidine hydrochloride (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (3.0 equiv) -

Catalyst: Potassium Iodide (

) (0.1 equiv) -

Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step Protocol

-

Activation:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromophenol (1.0 equiv) and

(3.0 equiv). -

Add Acetonitrile (MeCN) and stir at room temperature for 30 minutes. Note: This ensures deprotonation of the phenol to the phenoxide.

-

-

Addition:

-

Add 1-(3-chloropropyl)piperidine HCl (1.1 equiv) directly to the suspension.

-

Add KI (0.1 equiv). Why: The KI converts the unreactive alkyl chloride into a reactive alkyl iodide in situ.

-

-

Reaction:

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) .

-

Stir vigorously for 12–16 hours .

-

Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The starting phenol should disappear.

-

-

Workup:

-

Cool to room temperature.[1] Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure.[2]

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

The crude oil is often sufficiently pure (>90%). If necessary, purify via silica gel chromatography (DCM:MeOH:NH4OH gradient).

-

Method B: Synthesis of 4-(Bromophenoxy)piperidines (Direct Linkage)

Target: tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate

Mechanism: Challenging

Reaction Scheme

Direct reaction of 4-bromophenol with 4-bromopiperidine fails due to elimination. We utilize the Mesylate of

Materials & Reagents[1][2]

-

Precursor:

-Boc-4-hydroxypiperidine (converted to Mesylate in Step 1) -

Nucleophile: 4-Bromophenol (1.2 equiv relative to Mesylate)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Anhydrous)[3]

Step-by-Step Protocol

Phase 1: Mesylate Formation (In situ or Isolated)

-

Dissolve

-Boc-4-hydroxypiperidine (1.0 equiv) in DCM at 0°C. -

Add Triethylamine (

, 1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv). -

Stir for 2 hours. Wash with water, dry, and concentrate to obtain the Mesylate intermediate . Do not purify on silica; use immediately.

Phase 2: The Williamson Coupling

-

Setup: In a pressure vial or round bottom flask, suspend

(2.0 equiv) in DMF (0.5 M). -

Nucleophile Addition: Add 4-Bromophenol (1.2 equiv) and stir for 15 minutes at RT.

-

Electrophile Addition: Add the Mesylate intermediate (1.0 equiv) dissolved in a minimum amount of DMF.

-

Reaction:

-

Heat to 80°C for 18–24 hours .

-

Critical Note: Do not exceed 90°C, as thermal elimination of the mesylate becomes dominant.

-

-

Workup:

-

Dilute with Diethyl Ether (

) or EtOAc (DMF is hard to remove; extensive water washes are required). -

Wash organic layer 3x with Water, 1x with 1M NaOH, 1x with Brine.

-

Dry and concentrate.[2]

-

-

Purification:

-

Requires Column Chromatography (Hexanes:EtOAc 80:20). Separation of the alkene byproduct (from elimination) is necessary.

-

Visual Workflow & Logic (DOT Diagram)

Figure 1: Decision tree for selecting the appropriate Williamson protocol based on piperidine connectivity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method A) | Chloride is too stable. | Add 0.5 equiv NaI or KI . The exchange to alkyl iodide accelerates reaction rate by ~100x. |

| Elimination Product (Alkene) | Base too strong or Temp too high. | Switch from NaH to |

| N-Alkylation | Unprotected Piperidine NH. | Ensure the piperidine nitrogen is protected (Boc/Cbz) or already alkylated (tertiary amine) before attempting ether synthesis. |

| Phenol Remaining | Moisture in solvent.[3] | Use molecular sieves in MeCN/DMF. Phenoxides are hydromimetic; water solvates them strongly, killing reactivity. |

References

-

Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Available at: [Link]

- Cesium Carbonate Effect in Phenol Alkylation.Journal of the American Chemical Society. "Cesium effect: High coordination number of cesium ion." (General Concept Reference).

-

Synthesis of 1-(3-chloropropyl)piperazine derivatives (Analogous Protocol). Global Research Online. Available at: [Link]

-

Preparation of Alkyl-Aryl Ethers. Organic Syntheses, Coll. Vol. 4, p.836. (Standard Protocol Grounding). Available at: [Link]

Sources

Technical Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-(2-Bromophenoxymethyl)piperidine

Executive Summary

This guide details the optimized protocol for utilizing 4-(2-Bromophenoxymethyl)piperidine (Structure 1 ) as an electrophile in Suzuki-Miyaura cross-coupling reactions. This substrate presents two distinct chemosynthetic challenges:

-

Steric/Electronic Hindrance: The ortho-alkoxy substitution pattern creates steric bulk and potential for palladium coordination (chelation), which can arrest the catalytic cycle at the transmetallation step.

-

Lewis Basic Amine: The secondary piperidine nitrogen, if unprotected, can poison palladium catalysts or participate in competitive Chan-Lam type couplings.

To ensure reproducibility and high yields (>85%), this protocol prioritizes a Protection-Coupling-Deprotection strategy using Buchwald Precatalysts (SPhos Pd G3) . This system is specifically engineered to facilitate oxidative addition in electron-rich, sterically demanded aryl halides.

Substrate Analysis & Mechanistic Strategy

The Challenge of Structure 1

The substrate consists of a piperidine ring linked via a methylene ether to a 2-bromobenzene moiety.

-

The Ortho-Alkoxy Effect: The oxygen atom ortho to the bromine is a hard Lewis base. Upon oxidative addition, the Pd(II) center can be stabilized by this oxygen (forming a 5- or 6-membered chelate depending on conformation), making the complex too stable to undergo transmetallation with the boronic acid.

-

Catalyst Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its bulky biaryl structure creates a "protective pocket" around the Pd center, preventing the ether oxygen from over-coordinating, while its electron-rich nature accelerates the oxidative addition of the aryl bromide.

Workflow Logic

To maximize reliability (E-E-A-T principle), we recommend protecting the secondary amine. While some modern catalysts tolerate free amines, N-protection eliminates variable catalyst poisoning and simplifies chromatographic purification.

Figure 1: Strategic workflow for the coupling of piperidine-based aryl halides. Protection prevents catalyst deactivation.

Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |

| Substrate | 1.0 | Electrophile | Purity >97% (HPLC) |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for protodeboronation |

| SPhos Pd G3 | 0.02 - 0.05 | Catalyst | Pre-formed precatalyst ensures active Pd(0) |

| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Strong base facilitates transmetallation |

| Toluene/Water | 10:1 v/v | Solvent | Biphasic system dissolves inorganic base |

| Boc₂O | 1.1 | Protecting Group | Only required for Step 1 |

Step 1: N-Boc Protection (Recommended)

Skip this step only if your substrate is already N-protected.

-

Suspend 4-(2-Bromophenoxymethyl)piperidine HCl (1.0 equiv) in DCM (0.2 M).

-

Add Triethylamine (2.5 equiv) followed by Boc₂O (1.1 equiv).

-

Stir at RT for 2 hours. Monitor by TLC/LCMS (Conversion usually quantitative).

-

Wash with 1N HCl, then Brine. Dry over MgSO₄ and concentrate.

-

Checkpoint: Product should be a viscous oil or low-melting solid. Use directly in Step 2.

-

Step 2: Suzuki-Miyaura Coupling (The Core Reaction)

This protocol uses SPhos Pd G3 , a third-generation Buchwald precatalyst that activates rapidly at room temperature and is highly stable in air.

-

Setup: In a reaction vial equipped with a stir bar, add:

-

N-Boc-4-(2-Bromophenoxymethyl)piperidine (1.0 equiv).

-

Aryl Boronic Acid (1.3 equiv).

-

SPhos Pd G3 (2-5 mol%).

-

Potassium Phosphate (K₃PO₄, 2.0 equiv).

-

-

Solvent Addition: Add Toluene and Water (ratio 10:1) to achieve a concentration of 0.15 M with respect to the bromide.

-

Note: Dioxane/Water (4:1) is a valid alternative if the boronic acid is polar.

-

-

Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Cap the vial tightly.

-

Reaction: Heat to 80 °C for 4–12 hours.

-

Monitoring: Check LCMS for the disappearance of the bromide. The ortho-alkoxy group may slow the reaction slightly compared to para-isomers; if incomplete after 12h, add 1 mol% more catalyst.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc and water.

-

Separate phases. Extract aqueous layer with EtOAc (2x).

-

Dry organics (Na₂SO₄), filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Step 3: N-Boc Deprotection

-

Dissolve the coupled product in DCM (0.1 M).

-

Add TFA (20 equiv) or 4N HCl in Dioxane.

-

Stir at RT for 1–2 hours.

-

Concentrate in vacuo. Neutralize with sat. NaHCO₃ or basic resin if the free base is required.

Mechanistic Insights & Troubleshooting

The Catalytic Cycle

The diagram below illustrates why SPhos is critical. Standard ligands (like PPh3) allow the ortho-oxygen to displace the ligand, forming a stable palladacycle that halts the reaction. SPhos is too bulky to be displaced, forcing the cycle forward.

Figure 2: Catalytic cycle highlighting the "Ortho-Trap" avoided by using bulky Buchwald ligands.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by free amine (if Step 1 skipped). | Ensure N-protection. Switch to Pd-PEPPSI-IPr if free amine is mandatory. |

| Protodeboronation | Boronic acid instability. | Switch base to K₂CO₃ or KF . Lower temp to 60°C. Use Boronic Ester (Pinacol). |

| Homocoupling | Oxygen present in reaction.[1] | Degas solvents more rigorously. Ensure Argon atmosphere. |

| Stalled Reaction | Ortho-substituent steric clash. | Switch solvent to n-Butanol (higher temp) or increase catalyst to 5 mol%. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Chemical Science, 2011.

- Grounding: Establishes SPhos as the premier ligand for ortho-substituted biaryls.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1][5]

- Grounding: Foundational text on the mechanism and base selection.

-

Organic Chemistry Portal. "Suzuki Coupling - Catalyst & Ligand Selection."

-

Liotta, C., et al. "Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers."[7] New Journal of Chemistry, 2011.

- Grounding: Discusses the specific challenges of basic nitrogen centers in aqueous media.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Precision Protocol: Buchwald-Hartwig Amination of 2-Bromo Aryl Ethers

Executive Summary

Target Substrate: 2-Bromo aryl ethers (e.g., 2-bromoanisole, 2-bromodiphenyl ether). The Challenge: The ortho-alkoxy group presents a unique duality. Sterically, it hinders the metal center; electronically, the oxygen lone pair can act as a hemilabile ligand, potentially chelating the Palladium (Pd) center and retarding amine coordination or reductive elimination. Furthermore, the electron-rich nature of the ring can slow reductive elimination. The Solution: Utilization of bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) to enforce a monoligated Pd(0) species, preventing bis-ligation and overcoming the ortho-chelation effect.

Mechanistic Insight & Causality

To design a self-validating protocol, one must understand the specific failure modes of 2-bromo aryl ethers.

-

The Chelation Trap: In standard Pd-catalysis, the ortho-oxygen can coordinate to the oxidative addition intermediate [L-Pd(Ar)(Br)], forming a stable 5-membered palladacycle. This resting state resists amine coordination.

-

Ligand Counter-Measure: Bulky ligands like RuPhos and BrettPhos are designed to be sterically demanding. They occupy the coordination sphere so effectively that they physically prevent the ortho-oxygen from binding to the Pd center, keeping the cycle active.

-

Rate-Limiting Steps:

-

BrettPhos: For primary amines, oxidative addition is often rate-limiting due to ligand bulk.

-

RuPhos: For secondary amines, reductive elimination is the bottleneck. RuPhos lowers the barrier for this step, crucial for electron-rich aryl ethers.

-

Visualization: The Ortho-Alkoxy Catalytic Cycle

Caption: Catalytic cycle showing the off-cycle chelation trap specific to ortho-alkoxy substrates and its reversal by bulky ligands.

Strategic Optimization Matrix

Do not use a "one size fits all" approach. Select your system based on the amine class.

Table 1: Ligand & Base Selection Guide

| Amine Class | Recommended Ligand | Catalyst Precursor | Base | Solvent | Rationale |

| Primary Alkyl | BrettPhos | Pd(OAc)₂ or G3-Precatalyst | NaOtBu | Toluene / Dioxane | BrettPhos prevents β-hydride elimination and promotes coupling of hindered primary amines. |

| Secondary Acyclic | RuPhos | Pd(OAc)₂ or G3-Precatalyst | NaOtBu | Toluene | RuPhos is the gold standard for secondary amines, facilitating difficult reductive elimination. |

| Secondary Cyclic | RuPhos or XPhos | Pd₂dba₃ | NaOtBu | Toluene | Cyclic amines are less sterically demanding; XPhos is a cost-effective alternative here. |

| Anilines | BrettPhos | Pd(OAc)₂ | Cs₂CO₃ | t-Amyl Alcohol | Weaker base prevents side reactions; polar solvent aids Cs₂CO₃ solubility. |

| Base-Sensitive | BrettPhos | G3-Precatalyst | K₃PO₄ or Cs₂CO₃ | Dioxane | Use if substrate contains esters, nitro, or nitriles. Requires higher temp (100°C+). |

Standardized Experimental Protocol

This protocol uses Buchwald G3 Precatalysts (e.g., RuPhos-Pd-G3). These are air-stable solids that generate the active monoligated Pd(0) species immediately upon heating, eliminating the induction period and variability of mixing Pd(OAc)₂ + Ligand.

Materials

-

Substrate: 2-Bromoanisole (1.0 equiv)

-

Amine: Morpholine (1.2 equiv) [Example Secondary Amine]

-

Catalyst: RuPhos-Pd-G3 (1–2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration relative to bromide)

Step-by-Step Methodology

-

Preparation (Glovebox or Schlenk Line):

-

Into a dry reaction vial equipped with a magnetic stir bar, weigh RuPhos-Pd-G3 (1 mol%) and NaOtBu (1.4 equiv).

-

Note: If the amine is a solid, add it here.

-

-

Solvent Addition:

-

Seal the vial with a septum cap (PTFE/silicone).

-

Evacuate and backfill with Argon/Nitrogen (3 cycles) if not in a glovebox.

-

Add Anhydrous Toluene via syringe.

-

-

Substrate Addition:

-

Add the 2-Bromo aryl ether (1.0 equiv) and Amine (if liquid, 1.2 equiv) via microliter syringe through the septum.

-

Critical: Do not let the base sit in the solvent with the catalyst for long periods without the substrate; add substrates immediately after solvent.

-

-

Reaction:

-

Place the vial in a pre-heated heating block at 80–100°C .

-

Stir vigorously (1000 rpm). The heterogeneous base must be well-suspended.

-

Monitor by HPLC or GC-MS at 1 hour. Most reactions are complete within 2–4 hours.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc).

-

Filter through a small pad of Celite or Silica to remove Pd black and salts.

-

Concentrate in vacuo and purify via flash chromatography.

-

Workflow Decision Tree

Use this logic flow to determine the correct starting conditions for your specific 2-bromo aryl ether.

Caption: Logic flow for selecting ligand and base systems based on amine class and functional group tolerance.

Troubleshooting & Validated Insights

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Pd Black formation) | Switch to G3-Precatalyst to ensure efficient initiation. Increase ligand:Pd ratio to 2:1 if using separate Pd source. |

| Starting Material Remaining, No Pd Black | Rate Inhibition (Chelation) | The ortho-ether is chelating. Switch to a bulkier ligand (tBuBrettPhos or AdBrettPhos ) to force the cycle open. |

| Dehalogenation (Ar-H formed) | Common with primary amines. Switch to BrettPhos (specifically designed to suppress this). Lower temperature to 80°C. | |

| Ether Cleavage | Harsh Base/High Temp | 2-Methoxy groups can demethylate at high temps with strong nucleophiles. Switch to Cs₂CO₃ in t-Amyl Alcohol at 80°C. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science. Link

-

Maiti, D., et al. (2011).[2] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][3] Chemical Science. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

-

Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science. Link

-

Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[2] Link

Sources

4-(2-Bromophenoxymethyl)piperidine as a fragment for library generation

Executive Summary: The "Escape from Flatland"

In modern Fragment-Based Drug Discovery (FBDD), the industry is shifting away from planar, sp²-rich heteroaromatics toward scaffolds with higher three-dimensionality (sp³ character). 4-(2-Bromophenoxymethyl)piperidine (CAS: 916889-48-0) represents a premier "privileged structure" for this transition.

This scaffold offers two distinct, orthogonal handles for diversification:

-

The Secondary Amine (Piperidine): A high-reactivity nucleophile for rapid library expansion via amide coupling, urea formation, or reductive amination.

-

The Aryl Bromide (Ortho-substituted): A sterically demanding electrophile for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Crucially, the oxymethyl linker introduces a rotatable bond that disrupts planarity, allowing the piperidine ring to adopt a chair conformation while projecting the aryl headgroup into distinct hydrophobic pockets. This guide details the protocols for utilizing this fragment to generate high-quality, lead-like libraries.

Chemo-Physical Profile

Understanding the core properties is essential for predicting the solubility and "Rule of 5" compliance of the resulting library.

| Property | Value | Implication for Library Design |

| Formula | C₁₂H₁₆BrNO | Core scaffold (Free Base) |

| MW | ~270.17 Da | Leaves ~230 Da headroom for "Rule of 3/5" compliance. |

| ClogP | ~2.8 | Moderate lipophilicity; amenable to polar decoration. |

| H-Bond Donors | 1 (NH) | Handle for derivatization; loss of HBD upon capping. |

| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor. |

| Topological Polar Surface Area | ~21 Ų | Excellent membrane permeability potential. |

| Rotatable Bonds | 3 | High flexibility allows induced-fit binding. |

Synthetic Accessibility & Logic

If this fragment is not purchased commercially, it is synthesized via two primary routes. Understanding these routes helps in troubleshooting impurities.

-

Route A (SNAr): Reaction of N-Boc-4-hydroxymethylpiperidine with 1-bromo-2-fluorobenzene using NaH in DMF. Note: This is the preferred industrial route due to cleaner workup.

-

Route B (Mitsunobu): Reaction of N-Boc-4-hydroxymethylpiperidine with 2-bromophenol (DIAD/PPh₃). Risk: Triphenylphosphine oxide removal can be difficult.

Library Generation Strategy (Divergent Synthesis)

The most robust workflow involves N-capping first , followed by C-C coupling .

-

Reasoning: Free amines can sequester Palladium catalysts, poisoning the Suzuki reaction. While modern catalysts tolerate amines, N-capping first simplifies purification and increases the success rate of the subsequent metal-catalyzed step.

Figure 1: Divergent synthesis workflow. The pathway prioritizes N-functionalization to eliminate catalyst poisoning risks in the subsequent cross-coupling step.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (N-Capping)

Objective: Functionalize the piperidine nitrogen.[1] Scale: 100 µmol per well (96-well plate format).

Reagents:

-

Scaffold: 4-(2-Bromophenoxymethyl)piperidine HCl (1.0 equiv).

-

Carboxylic Acids: Diverse set (1.2 equiv).

-

Coupling Agent: HATU (1.2 equiv).

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF (Anhydrous).

Step-by-Step:

-

Stock Prep: Dissolve the scaffold HCl salt in DMF (0.2 M) containing 1.0 equiv of DIPEA to neutralize the salt.

-

Activation: In a separate plate, mix Carboxylic Acids (0.2 M in DMF) with HATU (0.2 M in DMF) and remaining DIPEA. Shake for 5 mins.

-

Addition: Transfer the activated acid mixture to the scaffold wells.

-

Incubation: Seal plate and shake at Room Temperature for 4 hours .

-

Expert Insight: Do not heat. Thermal stress can cause Boc-like degradation or epimerization of chiral acids.

-

-

Quench: Add 10% NaHCO₃ solution.

-

Isolation: Extract with EtOAc (x3). Evaporate solvent.

-

QC: Verify conversion via LC-MS. Expect >90% purity.

Protocol B: Suzuki-Miyaura Coupling on Ortho-Substituted Systems

Objective: Diversify the aryl bromide. Challenge: The ether linkage at the ortho position creates steric hindrance and potential coordination to the Pd center. Standard Pd(PPh₃)₄ often fails here. Solution: Use Buchwald G3 Precatalysts (e.g., XPhos Pd G3) or SPhos, which are designed for sterically demanding substrates.

Reagents:

-

Substrate: N-Functionalized Intermediate (from Protocol A) (1.0 equiv).

-

Boronic Acids: Aryl/Heteroaryl boronic acids (1.5 equiv).

-

Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%).

-

Base: K₃PO₄ (2.0 equiv, 1M aqueous solution).

-

Solvent: 1,4-Dioxane.

Step-by-Step:

-

Inert Atmosphere: Purge the reaction block/vials with Nitrogen or Argon. Oxygen is the enemy of low-loading catalytic cycles.

-

Dissolution: Dissolve the Substrate and Boronic Acids in 1,4-Dioxane (0.1 M).

-

Catalyst Addition: Add XPhos Pd G3 (solid or fresh stock solution).

-

Base Addition: Add the aqueous K₃PO₄.

-

Ratio: Solvent ratio should be roughly 4:1 (Organic:Aqueous) to ensure phase transfer without crashing out the catalyst.

-

-

Reaction: Heat at 80°C for 12-16 hours with vigorous stirring.

-

Expert Insight: The ortho-alkoxy group exerts a "twist" on the phenyl ring. If conversion is low, switch to SPhos Pd G3 , which is specifically optimized for ortho-ortho disubstituted biaryls.

-

-

Scavenging: Add SiliaMetS® Thiol or equivalent metal scavenger resin for 2 hours to remove Pd.

-

Filtration & Analysis: Filter, concentrate, and purify via Prep-HPLC.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | HCl salt not neutralized. | Ensure 1.0 eq DIPEA is added to the scaffold before adding HATU. |

| Low Yield (Suzuki) | Steric hindrance of the ortho-ether. | Switch ligand to SPhos or RuPhos . Increase temp to 100°C. |

| Protodeboronation | Unstable boronic acids (e.g., 2-pyridyl). | Use Boronic Esters (Pinacol) or MIDA boronates. Switch base to KF. |

| Pd Black Precipitation | Oxidation of catalyst. | Degas solvents thoroughly. Ensure inert seal during heating. |

References

-

Jones, S. P., et al. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[1] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text for Protocol B).

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates.[3] Journal of Medicinal Chemistry. (Context for Amide Coupling prevalence).

Sources

Application Note: Preparation of 4-(2-Bromophenoxymethyl)piperidine Hydrochloride

[1]

Abstract & Scope

This application note details the robust synthesis of 4-(2-Bromophenoxymethyl)piperidine HCl , a critical intermediate often utilized in the development of CNS-active agents (e.g., 5-HT receptor modulators, Sigma ligands). While direct literature precedents for this specific congener are sparse, this guide synthesizes field-proven protocols for constructing sterically demanding aryl-alkyl ethers.

We present two distinct synthetic pathways:

-

Method A (Mitsunobu Coupling): Ideal for rapid, small-scale discovery (100 mg – 5 g).

-

Method B (Nucleophilic Substitution via Mesylate): Recommended for gram-to-kilogram scale-up to avoid difficult phosphorus byproduct removal.

Retrosynthetic Analysis

The strategic disconnection focuses on the ether linkage. The stability of the piperidine ring allows for late-stage deprotection of the amine.

Figure 1: Retrosynthetic disconnection strategy focusing on the ether linkage.

Experimental Protocols

Method A: Mitsunobu Coupling (Discovery Scale)

Best for: Rapid synthesis where chromatography is acceptable.

Principle: The Mitsunobu reaction activates the primary alcohol of the piperidine using a phosphine and an azodicarboxylate, allowing the weak nucleophile (2-bromophenol) to displace the activated oxygen.

Reagents

| Reagent | Equiv. | Role |

| N-Boc-4-piperidinemethanol | 1.0 | Substrate (Alcohol) |

| 2-Bromophenol | 1.1 | Nucleophile |

| Triphenylphosphine (PPh3) | 1.2 | Activator |

| DIAD (Diisopropyl azodicarboxylate) | 1.2 | Oxidant |

| THF (Anhydrous) | 10 vol | Solvent |

Protocol

-

Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add N-Boc-4-piperidinemethanol (1.0 eq), 2-Bromophenol (1.1 eq), and PPh3 (1.2 eq).

-

Solvation: Dissolve in anhydrous THF (0.2 M concentration relative to alcohol). Cool the solution to 0 °C using an ice bath.

-

Addition: Add DIAD (1.2 eq) dropwise over 15–20 minutes. Critical: Maintain temperature <5 °C to prevent side reactions. The solution will turn yellow/orange.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue contains PPh3 oxide.

-

Trituration Method: Suspend residue in cold Et2O/Hexane (1:9); filter off the precipitated PPh3=O.

-

Chromatography: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) is usually required to isolate the pure N-Boc intermediate .

-

Method B: Alkylation via Mesylate (Scale-Up Route)

Best for: >5g scale, avoiding difficult chromatography.

Principle: Converting the alcohol to a mesylate (good leaving group) followed by SN2 displacement by the phenoxide.

Step 1: Mesylation

-

Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in DCM (10 vol).

-

Add Triethylamine (1.5 eq) and cool to 0 °C.

-

Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir 2h at 0 °C.

-

Wash with NaHCO3, brine, dry (MgSO4), and concentrate. Use the crude mesylate directly.

Step 2: Ether Formation (SN2)

-

Solvation: Dissolve 2-Bromophenol (1.1 eq) in DMF (5 vol).

-

Deprotonation: Add K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq). Stir at RT for 30 min to form the phenoxide.

-

Coupling: Add the crude Mesylate (from Step 1) dissolved in minimal DMF.

-

Heating: Heat to 80 °C for 6–12 hours.

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

Step 3: Deprotection & Salt Formation (Final Step)

Applies to intermediates from both Method A and B.

Protocol

-

Dissolution: Dissolve the purified N-Boc-4-(2-bromophenoxymethyl)piperidine in 1,4-Dioxane (or EtOAc) (5 vol).

-

Acidification: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0 °C.

-

Reaction: Warm to RT and stir for 2–4 hours. A white precipitate should form.

-

Isolation:

-

Dilute with Et2O (10 vol) to maximize precipitation.

-

Filter the solid under nitrogen (hygroscopic).

-

Wash the cake with Et2O.

-

-

Drying: Dry under high vacuum at 40 °C for 12 hours.

Process Workflow Diagram

Figure 2: Decision matrix and process flow for the synthesis of the target hydrochloride salt.

Analytical Validation